N-allyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-prop-2-enyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-2-7-17-11(20)8-19-10-6-4-3-5-9(10)18-12(19)13(14,15)16/h2-6H,1,7-8H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMWAUZTDCEIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Trifluoroacetic Acid Derivatives
In a representative procedure, o-phenylenediamine reacts with trifluoroacetic anhydride under acidic conditions (e.g., HCl, 120°C) to form the benzimidazole ring. The trifluoromethyl group is introduced via nucleophilic substitution or cyclization, with the reaction typically yielding 60–75% of the desired product.
Key reaction conditions:
- Solvent: Ethanol or aqueous HCl
- Temperature: 80–120°C
- Time: 6–12 hours
Alternative Routes Using Trifluoromethyl Aldehydes
Recent advancements employ 2-trifluoromethylbenzaldehyde derivatives in place of trifluoroacetic acid. This method enhances regioselectivity and reduces side reactions. For example, refluxing o-phenylenediamine with 2-trifluoromethylbenzaldehyde in dimethyl sulfoxide (DMSO) at 140°C for 8 hours achieves a 78% yield.
Acetamide Functionalization at the 1-Position
After forming the benzimidazole core, the 1-position nitrogen is functionalized with an acetamide group. This step involves alkylation or acylation reactions to introduce the CH2CONH2 moiety.
Alkylation with Chloroacetamide
A common approach utilizes chloroacetamide as the alkylating agent. The benzimidazole’s NH group is deprotonated using potassium carbonate in DMSO, followed by nucleophilic substitution with chloroacetamide.
Procedure:
- Dissolve 2-(trifluoromethyl)-1H-benzimidazole (1 equiv) and chloroacetamide (1.2 equiv) in DMSO.
- Add K2CO3 (2 equiv) and reflux at 140°C for 12 hours.
- Isolate the product via extraction with n-hexane and recrystallization.
Acylation with Chloroacetyl Chloride
For higher reactivity, chloroacetyl chloride may replace chloroacetamide. The reaction proceeds under milder conditions (room temperature, 4 hours) but requires careful pH control to avoid over-acylation.
N-Allylation of the Acetamide Moiety
The final step introduces the allyl group to the acetamide’s nitrogen. This is achieved through N-alkylation using allyl bromide under basic conditions.
DMSO–Allyl Bromide System
A highly efficient method employs a DMSO–allyl bromide–KOH mixture, which facilitates both deprotonation and alkylation. The mechanism involves in situ generation of bromodimethylsulfonium bromide (BDMS), enhancing electrophilicity of the allyl group.
Optimized conditions:
- Solvent: DMSO
- Base: KOH (3 equiv)
- Temperature: 0°C (ice bath)
- Time: 1–3 hours
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies and their outcomes:
Mechanistic Insights and Challenges
Regioselectivity in Benzimidazole Formation
The trifluoromethyl group’s electron-withdrawing nature directs cyclization to the 2-position, minimizing competing reactions at the 4- or 5-positions.
Steric Hindrance in N-Allylation
The acetamide’s NH group exhibits reduced nucleophilicity compared to primary amines, necessitating strong bases (e.g., KOH) to achieve efficient allylation.
Scalability and Industrial Relevance
Large-scale synthesis (≥100 g) employs continuous-flow reactors to enhance heat transfer during exothermic steps like benzimidazole cyclization. Recent pilot studies report 85% yield at the kilogram scale using microwave-assisted alkylation.
Chemical Reactions Analysis
N-allyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium azide or thiols, forming azido or thio derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including N-allyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens.
Case Study : In a study assessing the antibacterial activity of benzimidazole derivatives, compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 2 μg/ml to 7 μg/ml . This suggests that this compound may possess comparable efficacy.
Anti-inflammatory Effects
Benzimidazole derivatives are also recognized for their anti-inflammatory properties. The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes.
Data Table: COX Inhibition Activity
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |
|---|---|---|
| N-Allyl-Benzimidazole | 0.1664 | 0.0370 |
| Standard (Diclofenac) | 0.2000 | 0.0500 |
The above data indicates that this compound exhibits potent COX inhibition, comparable to established anti-inflammatory drugs .
Anticancer Potential
Benzimidazole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The trifluoromethyl group enhances the biological activity of these compounds.
Case Study : A study explored the cytotoxic effects of various benzimidazole derivatives on cancer cell lines, revealing that certain compounds led to significant reductions in cell viability at micromolar concentrations . This suggests potential applications of this compound in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-allyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The benzimidazole core is known to interact with various biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-allyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide with key analogs reported in the literature:
Key Observations:
N-Substituent Flexibility : The allyl group in the target compound contrasts with rigid aryl groups (e.g., 4-methoxyphenyl). Allyl’s flexibility may reduce steric hindrance in binding pockets but could lower thermal stability compared to aryl analogs .
Trifluoromethyl Impact : The -CF₃ group is conserved across analogs, contributing to enhanced lipophilicity (logP ~2.5–3.0) and resistance to oxidative metabolism, a common strategy in medicinal chemistry .
Physicochemical Properties
- Solubility : Aryl-substituted analogs (e.g., 4-methoxyphenyl) exhibit lower aqueous solubility due to increased hydrophobicity, whereas the allyl group may improve solubility in organic solvents .
- Melting Points : The precursor [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid has a high mp (248°C), while N-allyl derivatives likely have lower melting points due to reduced crystallinity .
Biological Activity
N-allyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide (CAS No. 672950-84-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H12F3N3O
- Molecular Weight : 283.25 g/mol
- Structure : The compound features a benzimidazole core with a trifluoromethyl group and an allyl substituent, which may influence its biological activity.
Research indicates that benzimidazole derivatives, including this compound, exhibit various mechanisms of action:
- Neuroprotective Effects : Studies have shown that benzimidazole derivatives can mitigate oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases. They may achieve this by inhibiting the activation of microglia and reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antiproliferative Activity : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested against MDA-MB-231 (a breast cancer cell line), showing promising results in inhibiting cell growth .
- Antimicrobial Properties : The compound's structural characteristics suggest potential antibacterial and antifungal activities. Similar benzimidazole derivatives have shown effective inhibition against pathogens like Staphylococcus aureus and Candida albicans .
Neuroprotective Studies
A recent study highlighted the neuroprotective potential of benzimidazole derivatives in models of oxidative stress-induced neuroinflammation. The results indicated that these compounds could reduce neuronal death by modulating oxidative stress pathways and enhancing antioxidant defenses .
Antiproliferative Activity
In vitro assays demonstrated that this compound exhibited significant cytotoxicity against specific cancer cell lines. For example, a related compound demonstrated an IC50 value of approximately 16 µM against MDA-MB-231 cells, indicating strong antiproliferative effects .
Antimicrobial Activity
The antimicrobial efficacy of similar benzimidazole compounds was assessed using minimum inhibitory concentration (MIC) tests. Results showed that some derivatives had MIC values ranging from 4 to 64 µg/mL against various bacterial strains, suggesting that N-allyl derivatives may also possess noteworthy antimicrobial properties .
Data Summary
Case Studies
In one study focusing on the neuroprotective effects of benzimidazole derivatives, researchers treated animals with ethanol to induce oxidative stress and subsequently administered N-allyl derivatives. The treatment resulted in significant reductions in markers of inflammation and oxidative damage, suggesting therapeutic potential for conditions like Alzheimer's disease .
Another investigation into the antiproliferative effects found that certain structural modifications in benzimidazole compounds significantly enhanced their activity against cancer cells, indicating a structure-activity relationship that could inform future drug design .
Q & A
Q. What synthetic strategies are recommended for constructing the 2-(trifluoromethyl)-1H-benzimidazole core in this compound?
The 2-(trifluoromethyl)benzimidazole moiety can be synthesized via Cu(I)/TMEDA-catalyzed cross-coupling reactions between N-(2-haloaryl)trifluoroacetimidoyl chlorides and primary amines. This method tolerates halogens (Cl, Br, I) at the 2-position of the aryl group, though reactivity varies with halogen type . Alternative routes include condensation of o-phenylenediamines with trifluoroacetic acid derivatives under acidic conditions. Key challenges include controlling regioselectivity and minimizing side reactions from the electron-withdrawing trifluoromethyl group.
Q. How is the purity and structural integrity of N-allyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide validated post-synthesis?
Validate purity using HPLC (≥95% purity threshold) and characterize structure via:
- 1H/13C NMR : Confirm allyl group protons (δ 5.1–5.9 ppm) and benzimidazole aromatic signals.
- FT-IR : Detect amide C=O stretch (~1650–1700 cm⁻¹) and benzimidazole N-H stretch (~3400 cm⁻¹).
- Elemental analysis : Match calculated vs. experimental C, H, N, F percentages (e.g., C: 54.2%, H: 3.8%, N: 12.6%, F: 17.1%) .
Q. What solvents and catalysts are optimal for introducing the allyl-acetamide side chain?
Use polar aprotic solvents (DMF, DMSO) with carbodiimide coupling agents (EDC, DCC) to attach the allyl-acetamide group to the benzimidazole nitrogen. Catalytic DMAP improves acylation efficiency. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against bacterial quorum sensing targets?
Perform molecular docking (e.g., Schrödinger Glide) using the LasR receptor (PDB ID: 2UV0) to assess binding affinity. Key interactions:
- Trifluoromethyl group: Hydrophobic contacts with Leu40, Ala50.
- Benzimidazole: π-π stacking with Trp60.
- Acetamide: Hydrogen bonding with Ser129 .
Validate predictions with GFP-based reporter assays in Pseudomonas aeruginosa (IC50 ≤250 μM for significant inhibition) .
Q. What experimental approaches resolve contradictions in reported biological activity data for similar benzimidazole-acetamide derivatives?
- Dose-response curves : Compare IC50 values across studies (e.g., antitumor vs. antiviral assays).
- Structural analogs : Test derivatives with substituent variations (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to isolate pharmacophore contributions .
- Meta-analysis : Pool data from ≥3 independent studies using standardized protocols (e.g., MTT assay for cytotoxicity) to mitigate batch effects .
Q. How do reaction conditions influence regioselectivity during benzimidazole N-allylation?
- Temperature : Lower temps (0–5°C) favor mono-allylation; higher temps (25°C) risk di-allylation.
- Base : Use Et3N for mild deprotonation vs. stronger bases (NaH), which may degrade the trifluoromethyl group.
- Solvent : THF improves solubility of intermediates, while DCM minimizes side reactions .
Methodological Considerations
Q. What are best practices for optimizing reaction yields in multi-step syntheses of this compound?
- Stepwise monitoring : Use LC-MS after each step to identify byproducts (e.g., unreacted imidoyl chlorides).
- Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) for intermediates.
- Scale-up : Maintain inert atmosphere (N2/Ar) to prevent oxidation of allyl groups .
Q. How can spectroscopic data be interpreted to confirm the Z/E configuration of the allyl group?
- NOESY NMR : Detect spatial proximity between allyl protons and benzimidazole protons to determine configuration.
- 13C NMR : Chemical shifts for allyl carbons (δ 115–125 ppm) vary slightly with geometry .
Comparative Analysis
Q. How does the trifluoromethyl group enhance this compound’s properties compared to non-fluorinated analogs?
- Lipophilicity : LogP increases by ~0.5 units (vs. methyl or H-substituted analogs), improving membrane permeability.
- Metabolic stability : The CF3 group resists oxidative degradation by cytochrome P450 enzymes.
- Bioactivity : 2–3-fold higher inhibition of LasR receptors in quorum sensing assays vs. non-fluorinated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
